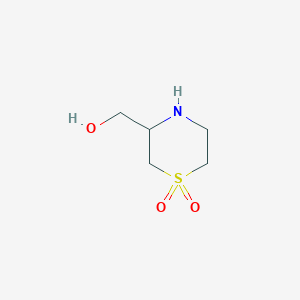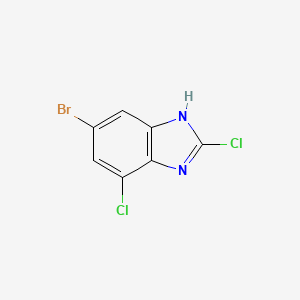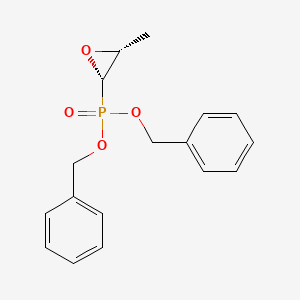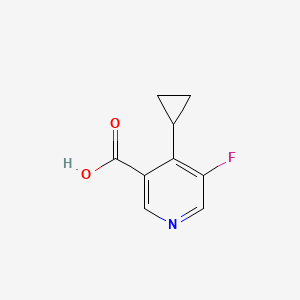
4-Cyclopropyl-5-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-5-fluoronicotinic acid is a chemical compound that belongs to the class of fluorinated nicotinic acids It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-fluoronicotinic acid typically involves the introduction of the cyclopropyl and fluorine groups onto the nicotinic acid backbone. One common method involves the use of cyclopropyl bromide and 5-fluoronicotinic acid as starting materials. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-5-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-5-fluoronicotinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-5-fluoronicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoronicotinic acid
- 4-Fluoronicotinic acid
- 3-Fluoronicotinic acid
- 6-Fluoronicotinic acid
Uniqueness
4-Cyclopropyl-5-fluoronicotinic acid is unique due to the presence of both the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the fluorine atom increases its reactivity and potential for forming hydrogen bonds .
Propiedades
Fórmula molecular |
C9H8FNO2 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
4-cyclopropyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-4-11-3-6(9(12)13)8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
Clave InChI |
MAQUAGGBVIHNJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=NC=C2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



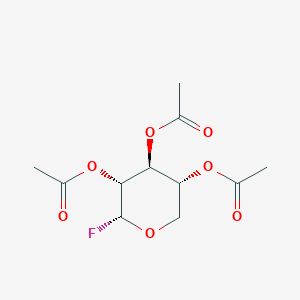
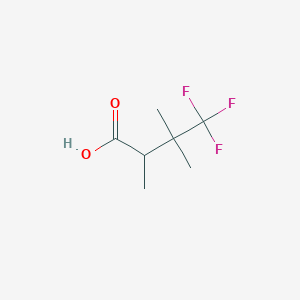
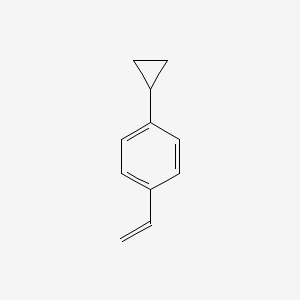
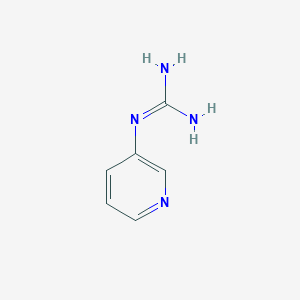


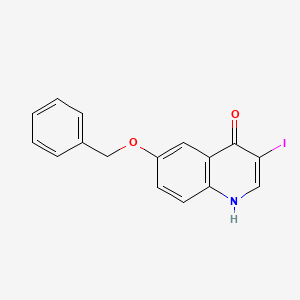
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)


